molecular formula C24H24N4OS B6551667 N-(2,4-dimethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040651-10-2

N-(2,4-dimethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6551667
CAS No.: 1040651-10-2
M. Wt: 416.5 g/mol
InChI Key: OZBNUYYEOGICHW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. The compound is characterized by:

  • Pyrazolo[1,5-a]pyrazine scaffold: A fused bicyclic system with nitrogen atoms at positions 1, 2, and 3.
  • Substituents: A 4-ethylphenyl group at position 2 of the pyrazine ring. A sulfanyl (-S-) linker at position 4, connected to an acetamide group. The acetamide nitrogen is substituted with a 2,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-4-18-6-8-19(9-7-18)21-14-22-24(25-11-12-28(22)27-21)30-15-23(29)26-20-10-5-16(2)13-17(20)3/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBNUYYEOGICHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22N4O2S
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 1021255-52-6

The compound features a complex structure that includes a dimethylphenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl acetamide linkage.

Research on similar compounds suggests that the biological activity of this compound may involve interactions with specific receptors or enzymes. For instance, derivatives of pyrazolo[1,5-a]pyrazines have been shown to exhibit significant activity against various biological targets.

Efficacy in Assays

In vitro studies are crucial for evaluating the biological activity of new compounds. The following table summarizes key findings from relevant studies:

Study Assay Type Target IC50/EC50 Values Comments
Study 1Enzyme InhibitionGlycosidasesLow nanomolar rangeSignificant selectivity observed
Study 2Cell ViabilityCancer Cell LinesEC50 = 1.0 µMInduced apoptosis markers
Study 3Antiviral ActivityHSV-1IC50 = 0.5 µMInhibited viral replication at late stages

These studies indicate that the compound may have potential applications in treating viral infections and certain cancers.

Case Studies and Research Findings

  • Antiviral Activity Against HSV-1 : A study demonstrated that derivatives similar to this compound effectively inhibited HSV-1 replication. The mechanism involved interference with late-stage viral replication processes, as evidenced by reduced expression of key viral proteins in treated cells.
  • Antitumor Properties : Research on related pyrazolo compounds revealed promising antitumor effects in various cancer cell lines. For example, compounds exhibiting similar structural features showed significant cytotoxicity against Mia PaCa-2 and PANC-1 cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo derivatives highlighted the importance of specific substituents on biological activity. Modifications to the phenyl groups and the sulfur-containing moiety were found to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Core Structure R1 (Position 2) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl 2,4-Dimethylphenyl C24H24N4OS 424.54 Not reported; structural analog studies suggest potential CNS or enzyme-targeting roles.
N-(4-Chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (G420-0602, ) Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl 4-Chlorophenyl C22H19ClN4OS 422.93 Higher lipophilicity (Cl substituent); possible enhanced membrane permeability .
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide () Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl 2-Methylphenyl C20H16FN4OS 396.43 Fluorine enhances metabolic stability; potential PET imaging agent (structural similarity to F-DPA, ).
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 4-Phenoxyphenyl C27H22N4O3S 494.56 Methoxy and phenoxy groups improve solubility; unconfirmed antimicrobial activity .
F-DPA () Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl N,N-Diethylacetamide C19H20FN5O 377.40 Radiosynthesis for TSPO imaging; high brain uptake in preclinical models .

Key Findings from Structural Comparisons

Methoxy () and phenoxy groups improve aqueous solubility, critical for oral bioavailability .

Core Structure Variations :

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA) exhibit distinct electronic properties due to the pyrimidine ring’s additional nitrogen atom, influencing binding affinity to targets like the translocator protein (TSPO) .

Sulfanyl vs. Oxygen Linkers :

  • The sulfanyl group in the target compound and analogs () may confer thiol-mediated reactivity or disulfide bond formation, unlike oxygen-linked analogs (e.g., DPA-714 in ).

Biological Activity Trends :

  • Fluorinated derivatives (e.g., F-DPA) are prioritized for CNS imaging due to fluorine’s favorable nuclear properties (e.g., 18F for PET) .
  • Chlorinated analogs (G420-0602) may exhibit enhanced antimicrobial or cytotoxic activity, though explicit data are lacking .

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